molecular formula C8H9FN2O2 B6318573 4-Fluoro-N'-hydroxy-3-methoxybenzene-1-carboximidamide CAS No. 911364-08-4

4-Fluoro-N'-hydroxy-3-methoxybenzene-1-carboximidamide

Cat. No.: B6318573
CAS No.: 911364-08-4
M. Wt: 184.17 g/mol
InChI Key: FPFZPCMLIBUHOB-UHFFFAOYSA-N
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Description

4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide is an organic compound with the molecular formula C8H9FN2O2 It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, along with a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and hydroxylamine hydrochloride.

    Formation of Intermediate: The 4-fluoro-3-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Conversion to Carboximidamide: The oxime is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-3-methoxybenzaldehyde, while reduction may produce 4-fluoro-3-methoxyaniline.

Scientific Research Applications

4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzonitrile: Similar in structure but contains a nitrile group instead of a carboximidamide group.

    4-Fluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of a carboximidamide group.

    4-Fluoro-3-methoxyaniline: Contains an amine group instead of a carboximidamide group.

Uniqueness

4-Fluoro-N’-hydroxy-3-methoxybenzene-1-carboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-4-5(8(10)11-12)2-3-6(7)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZPCMLIBUHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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